molecular formula C20H20N2O2 B2520533 3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid CAS No. 352638-32-5

3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid

Cat. No. B2520533
CAS RN: 352638-32-5
M. Wt: 320.392
InChI Key: LDMDQKOEGAASFX-YWCFWNIMSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-component reactions, as seen in the preparation of 2-{[2-(alkylimino)-1-benzofuran-3-yliden]amino}benzoic acids, which are synthesized by heating a mixture of an anthranilic acid, a salicylaldehyde, and an isocyanide in water . Similarly, the synthesis of Schiff bases from salicylaldehyde and amino benzoic acid, followed by complexation with transition metals, is another example of benzoic acid derivative synthesis .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be complex and is often studied using X-ray crystallography and DFT calculations. For instance, the structure of a 5-benzylidene-thiazolidine moiety attached to a 4-aminobenzoic acid fragment was determined to be essentially planar with specific inclinations and interactions within the crystal . Similarly, the structural properties of a benzimidazole derivative of benzoic acid were extensively studied, showing good agreement between theoretical and experimental values .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of complexes with metals. For example, a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid was used to prepare metal complexes with different geometries . These reactions are typically characterized using spectroscopic methods to confirm the chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as their magnetic properties and complexing abilities, are of interest. For instance, 3-(N-tert-butyl-N-aminoxyl)benzoic acid shows antiferromagnetic behavior at lower temperatures, suggesting complex magnetic interactions . The complexing ability of benzoic acid derivatives to form metal complexes is also studied, as seen with polyfluoroalkylpropionates derivatives forming nickel(ii) and copper(ii) complexes .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Novel Compounds : The preparation of novel benzoic acid derivatives involves intricate synthetic routes. For example, Taylor et al. (1996) described the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate starting from 4-Amino[7-14C]benzoic acid, showcasing the creation of labeled compounds for potential use in radiopharmaceutical applications (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, J. Kepler, 1996).

  • Characterization of Schiff Bases and Their Complexes : Mounika, Pragathi, and Gyanakumari (2010) synthesized and characterized a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, exploring its metal complexes for potential antibacterial and antifungal applications (K. Mounika, A. Pragathi, C. Gyanakumari, 2010).

  • Investigation of Supramolecular Structures : Jiménez et al. (2009) reported on the crystal structures of novel trisamides, highlighting the role of hydrogen bonding in supramolecular frameworks, which could inform the design of new materials (Claudio A. Jiménez, J. Belmar, Leandro Ortiz, P. Hidalgo, O. Fabelo, J. Pasán, C. Ruiz-Pérez, 2009).

Biological Activities and Applications

  • Antibacterial and Antifungal Activity : The Schiff base ETSAN and its metal complexes have been tested for antibacterial and antifungal activities, indicating potential applications in combating microbial infections (K. Mounika, A. Pragathi, C. Gyanakumari, 2010).

  • Biosynthesis of Natural Products : Kang, Shen, and Bai (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, showing the precursor role of similar benzoic acid derivatives in the production of a wide range of natural products with various biological activities (Qianjin Kang, Yuemao Shen, Linquan Bai, 2012).

Advanced Materials and Chemistry

  • Polymer Synthesis : Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound related to benzoic acid derivatives, as a renewable building block for polymer synthesis, showcasing the potential for creating sustainable materials (Acerina Trejo-Machin, P. Verge, Laura Puchot, R. Quintana, 2017).

  • Liquid Crystal Research : Henderson and Imrie (2005) synthesized and characterized non-symmetric liquid crystalline trimers, revealing insights into the molecular design of materials with specific thermal and optical properties (P. Henderson, C. Imrie, 2005).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Similar compounds such as benzoic acid and aminosalicylic acid are known to interact with various enzymes and proteins in the body .

Mode of Action

It is likely that it interacts with its targets in a similar manner to other benzoic acid derivatives, which often bind to enzymes and inhibit their function .

Biochemical Pathways

The compound is likely involved in several biochemical pathways. For instance, benzoic acid derivatives are known to be involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic compounds . Additionally, aminobenzoic acid derivatives have been found to obstruct induced fit in the catalytic pathway .

Pharmacokinetics

Similar compounds like aminosalicylic acid are known to be rapidly metabolized in the liver and excreted as hippuric acid . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to have various effects, such as antimicrobial activity (benzoic acid ) and antioxidant properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion .

properties

IUPAC Name

3-[[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2)16-9-4-5-10-17(16)22(3)18(20)11-12-21-15-8-6-7-14(13-15)19(23)24/h4-13H,1-3H3,(H,23,24)/b18-11-,21-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMDQKOEGAASFX-AJPZXXEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=NC3=CC=CC(=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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